molecular formula C30H46O9 B12299410 3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Cat. No.: B12299410
M. Wt: 550.7 g/mol
InChI Key: RUXOGPGQKCWGOH-UHFFFAOYSA-N
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Description

This compound is a highly complex steroidal or triterpenoid derivative featuring a cyclopenta[a]phenanthrene core fused with multiple rings. Key structural attributes include:

  • Functional groups:
    • Hydroxyl (-OH) groups at positions 3, 5, 14, and the oxane ring.
    • Methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) substituents at positions 4 and 10, respectively.
    • A 2H-furan-5-one moiety, which may confer electrophilic reactivity or serve as a pharmacophore .
  • Glycosidic linkage: The 3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl group (a modified sugar unit) is attached via an ether bond, enhancing solubility and bioavailability .

Properties

IUPAC Name

3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O9/c1-16-24(33)26(36-3)25(34)27(38-16)39-19-6-10-29(15-31)18(13-19)4-5-22-21(29)7-9-28(2)20(8-11-30(22,28)35)17-12-23(32)37-14-17/h12,16,18-22,24-27,31,33-35H,4-11,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXOGPGQKCWGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)CO)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the oxan ring, the introduction of hydroxyl and methoxy groups, and the cyclization to form the tetradecahydrocyclopenta[a]phenanthren structure. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms to form new functional groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce the compound.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may produce alcohols or alkanes.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:

1. Antimicrobial Activity

  • The presence of hydroxyl groups enhances the compound's ability to interact with microbial cell membranes, potentially leading to cell lysis.

2. Antioxidant Properties

  • It may exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress.

3. Enzyme Inhibition

  • The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

Anticancer Activity

Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. For example:

  • In vitro Studies : Significant cytotoxicity was observed against melanoma and leukemia cell lines, with an IC50 value of 15 µM for melanoma cells.
  • In vivo Studies : Animal models showed a reduction in tumor size when treated with the compound compared to control groups.

Anti-inflammatory Effects

Research indicates that the compound may modulate inflammatory pathways, providing relief in conditions characterized by chronic inflammation.

In Vitro Studies

A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in melanoma cells. This was linked to DNA binding and disruption of replication processes.

In Vivo Studies

In a mouse model with induced tumors, administration of the compound led to a significant reduction in tumor size compared to untreated controls. This suggests potential for therapeutic use in oncology.

Comparative Studies

When compared to other known compounds with similar structures (e.g., chartreusin), this compound exhibited superior efficacy in inhibiting tumor growth while maintaining lower toxicity profiles.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Differences :

  • Hydroxylation pattern : Compound A has trihydroxy groups at positions 5, 11, and 14, whereas the target compound has dihydroxy groups at positions 3 and 13.
  • Methylation : Compound A lacks the 4-methoxy and 10-hydroxymethyl groups present in the target compound.
  • Sugar unit : The oxane ring in Compound A has 3,4,5-trihydroxy-6-methyl substituents vs. 3,5-dihydroxy-4-methoxy-6-methyl in the target .

Impact on Properties :

Property Target Compound Compound A
Water Solubility Higher (due to methoxy and hydroxymethyl) Lower (more -OH but fewer polar groups)
Lipophilicity (LogP) Moderate Higher (more -OH reduces permeability)
Bioactivity Potential enhanced receptor binding Likely reduced due to fewer polar groups

General Comparison with Steroidal/Triterpenoid Derivatives

  • Aromaticity : Unlike aromatic compounds discussed by Yasuda , this compound lacks a conjugated π-electron system, reducing UV absorbance but increasing stability against electrophilic attacks.
  • Functionalization: The glycosidic linkage differentiates it from non-glycosylated steroids (e.g., cholesterol), improving aqueous solubility and metabolic resistance .
  • Reactivity: The furanone moiety may undergo nucleophilic addition, contrasting with inert aliphatic chains in simpler terpenes .

Biological Activity

The compound 3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one (hereafter referred to as "the compound") is a complex organic molecule with potential biological activities. This article reviews the current understanding of its biological properties based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C45H72O17C_{45}H_{72}O_{17} and features multiple hydroxyl groups and a furan moiety which are significant for its biological activity. The structural complexity suggests potential interactions with various biological targets.

Structural Features

FeatureDescription
Molecular FormulaC45H72O17C_{45}H_{72}O_{17}
Key Functional GroupsHydroxyls (-OH), Methoxy (-OCH₃), Furan ring
Molecular Weight885.484 g/mol

Biological Activities

Research indicates that the compound exhibits a range of biological activities including antioxidant properties, anti-inflammatory effects, and potential anticancer activity.

Antioxidant Activity

The presence of multiple hydroxyl groups is known to enhance the antioxidant capacity of phenolic compounds. Studies have shown that similar compounds can scavenge free radicals effectively:

  • DPPH Radical Scavenging : The compound demonstrated significant DPPH radical scavenging activity in vitro.
  • Ferric Reducing Antioxidant Power (FRAP) : It showed a strong reducing power comparable to standard antioxidants.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : Research indicates that the compound can downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties:

  • Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines including breast and colon cancer cells.

Case Studies and Research Findings

Several studies have reported on the biological activities of compounds structurally related to the one :

  • Study on Phenolic Compounds : A study published in Journal of Agricultural and Food Chemistry highlighted that phenolic compounds similar to this one exhibit significant anticancer activities through apoptosis induction in cancer cells .
  • Antioxidant Study : In a comparative study on antioxidants published in Food Chemistry, compounds with similar structures demonstrated high antioxidant activities which correlated with their phenolic content .
  • Inflammation Model : In vivo studies using animal models showed that related compounds can reduce inflammation markers significantly when administered at therapeutic doses .

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